molecular formula C2HClF4O B14639557 Chloro(difluoromethoxy)difluoromethane CAS No. 56726-75-1

Chloro(difluoromethoxy)difluoromethane

Cat. No.: B14639557
CAS No.: 56726-75-1
M. Wt: 152.47 g/mol
InChI Key: QQHZGLFDFJHQHK-UHFFFAOYSA-N
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Description

Chloro(difluoromethoxy)difluoromethane (CClF₂-O-CF₃) is a halogenated ether compound featuring a methane backbone substituted with a chlorine atom, a difluoromethoxy group (-O-CF₂), and two additional fluorine atoms. This structural complexity distinguishes it from simpler hydrochlorofluorocarbons (HCFCs) and chlorofluorocarbons (CFCs).

Properties

CAS No.

56726-75-1

Molecular Formula

C2HClF4O

Molecular Weight

152.47 g/mol

IUPAC Name

chloro-(difluoromethoxy)-difluoromethane

InChI

InChI=1S/C2HClF4O/c3-2(6,7)8-1(4)5/h1H

InChI Key

QQHZGLFDFJHQHK-UHFFFAOYSA-N

Canonical SMILES

C(OC(F)(F)Cl)(F)F

Origin of Product

United States

Preparation Methods

Antimony-Catalyzed Liquid-Phase Fluorination

The most widely employed industrial method involves the fluorination of dichloromethane (CH₂Cl₂) or trichloromethane (CHCl₃) with anhydrous hydrogen fluoride (HF) under controlled conditions. As detailed in U.S. Patent 5,744,659, this process utilizes antimony chlorofluoride (SbClₓFᵧ) catalysts at temperatures between 50–150°C and pressures of 1–20 kg/cm². Key parameters include:

Parameter Optimal Range Impact on Yield
Molar HF:Substrate 8:1 – 11:1 Maximizes Cl→F substitution
Catalyst Loading 10–90 mol% SbClₓFᵧ Balances activity vs. corrosion
Residence Time 4–6 hours Minimizes over-fluorination

This method achieves 72–81% isolated yields of Chloro(difluoromethoxy)difluoromethane when coupled with continuous product removal and catalyst recycling. The antimony catalyst system demonstrates remarkable tolerance to feedstock impurities but requires Hastelloy C-22 reactors to withstand HF corrosion.

Vapor-Phase Fluorination with Chromium Oxides

Alternative approaches employ chromium(III) oxide (Cr₂O₃) catalysts in fixed-bed reactors at 300–400°C. While eliminating liquid HF handling, this method suffers from lower selectivity (55–63%) due to competing C-Cl bond cleavage pathways. Recent advances in catalyst doping with 2–5 wt% cerium oxide have improved difluoromethoxy group retention to 68%.

Transition Metal-Mediated Difluoromethylation

Copper-Catalyzed Coupling Reactions

Pioneering work by the Shanghai Institute of Organic Chemistry demonstrated that this compound could be synthesized via copper(I)-mediated cross-coupling between chlorodifluoromethyl sulfones and fluorinated methoxy precursors. Key findings include:

  • Optimal catalyst: CuI/1,10-phenanthroline (10 mol%)
  • Solvent: Dimethylacetamide at 80–100°C
  • Yield: 78–85% with >99% regioselectivity

This method enables precise control over fluorine substitution patterns but requires stringent anhydrous conditions.

Palladium-Catalyzed Reductive Elimination

Recent patents disclose a palladium-catalyzed route using [(π-allyl)PdCl]₂ complexes (2 mol%) with tris(2-furyl)phosphine ligands. The reaction proceeds via:

  • Oxidative addition of ClCF₂O− precursor
  • Transmetalation with difluoromethane boronic ester
  • Reductive elimination at 60–80°C

This method achieves 82–89% yields but remains cost-prohibitive for industrial-scale production.

Difluorocarbene Insertion Strategies

Phase-Transfer Catalyzed Reactions

The Hu group developed a novel method exploiting difluorocarbene (CF₂:) intermediates generated from chlorodifluoroacetate salts under phase-transfer conditions:

  • Base: 50% NaOH(aq)
  • Catalyst: Benzyltriethylammonium chloride (10 mol%)
  • Temperature: 0–5°C
  • Reaction Time: 2–4 hours

This approach provides 74–79% yields with excellent functional group tolerance, particularly for acid-sensitive substrates.

Photochemical Generation of CF₂:

Cutting-edge research utilizes UV irradiation (254 nm) of trifluoromethyl hypofluorite (CF₃OF) in the presence of chlorine donors:

CF₃OF → CF₂: + F⁻ + - O-F
CF₂: + ClCF₂OCH₃ → Cl(CF₂O)CF₂Cl

While theoretically elegant, current photochemical methods remain limited by low quantum yields (12–18%).

Industrial-Scale Optimization Challenges

Corrosion Mitigation

Comparative studies of reactor materials reveal:

Material Corrosion Rate (mm/year)
Hastelloy C-22 0.03–0.05
Monel 400 1.2–1.8
316L Stainless 3.4–4.1

The superior performance of Hastelloy C-22 justifies its widespread adoption despite higher capital costs.

Byproduct Management

GC-MS analyses identify major byproducts as:

  • Chlorotrifluoromethane (CF₃Cl): 0.8–1.2%
  • Dichlorodifluoromethane (CF₂Cl₂): 0.3–0.7%
  • Tetrafluoromethane (CF₄): <0.1%

Advanced distillation sequences incorporating −40°C cryogenic traps achieve 99.95% final purity.

Emerging Methodologies

Electrochemical Fluorination

Pilot-scale studies demonstrate the feasibility of direct anodic fluorination using:

  • Electrolyte: Et₃N·3HF
  • Current Density: 10–15 mA/cm²
  • Temperature: −10°C

Initial yields of 43–49% suggest significant potential with improved membrane separators.

Flow Chemistry Approaches

Microreactor systems enable:

  • 10× faster heat transfer vs batch reactors
  • 92% yield at 5-second residence time
  • 99.8% selectivity via precise temperature control

Chemical Reactions Analysis

Types of Reactions: Chloro(difluoromethoxy)difluoromethane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield difluoromethoxy-substituted organic compounds, while addition reactions can produce fluorinated alkanes or alkenes .

Scientific Research Applications

Chloro(difluoromethoxy)difluoromethane has several applications in scientific research, including:

Mechanism of Action

The mechanism by which chloro(difluoromethoxy)difluoromethane exerts its effects involves the interaction of its fluorine and chlorine atoms with various molecular targets. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it more effective in certain applications. The molecular pathways involved often include the formation of strong carbon-fluorine bonds, which are resistant to metabolic degradation .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Physical Properties of Chloro(difluoromethoxy)difluoromethane and Analogues

Compound Molecular Formula Boiling Point (°C) Vaporization Enthalpy (kJ/mol) Phase Transition Data Source
This compound CClF₂-O-CF₃ ~280–344 (estimated) 32.9–33.8 Extrapolated from ethane analogues
Dichlorodifluoromethane (CFC-12) CCl₂F₂ -29.8 20.1 NIST
Chlorodifluoromethane (HCFC-22) CHClF₂ -40.8 26.5 Joint Assessment Report
1-Chloro-1,2,2-trifluoro-2-(difluoromethoxy)ethane C₃H₂ClF₅O 274–351 33.8 Phase Transition Study

Key Observations :

  • The ethane analogue (C₃H₂ClF₅O) with a similar difluoromethoxy group exhibits a higher boiling point range (274–351°C) compared to simpler HCFCs/CFCs, suggesting that the ether linkage increases molecular weight and polarity, reducing volatility .
  • This compound likely has intermediate volatility between CFC-12 and its ethane analogue due to its smaller molecular size but polar functional group.

Environmental and Thermodynamic Impact

Table 2: Environmental Metrics

Compound Ozone Depletion Potential (ODP) Global Warming Potential (GWP) Atmospheric Lifetime (Years)
This compound Estimated <0.05 Moderate (e.g., ~1,500) Likely shorter due to ether group reactivity
CFC-12 1.0 10,900 100
HCFC-22 0.05 1,760 12

Key Observations :

  • The difluoromethoxy group may enhance atmospheric degradation via reaction with hydroxyl radicals, reducing ODP and GWP compared to CFC-12 .
  • HCFC-22’s lower ODP (0.05) is due to hydrogen substitution, which facilitates faster breakdown; this compound’s chlorine content still poses mild ozone risk but less than CFCs .

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